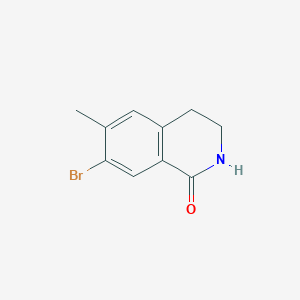

7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-methyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-6-4-7-2-3-12-10(13)8(7)5-9(6)11/h4-5H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAVPOABSXHSQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=O)NCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Bromo 6 Methyl 3,4 Dihydroisoquinolin 1 2h One

Established Synthetic Pathways for the 3,4-Dihydroisoquinolin-1(2H)-one Core

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold is a well-explored area of organic chemistry, driven by the prevalence of this core in bioactive compounds. researchgate.netresearchgate.net Methodologies range from classical cyclization reactions to modern metal-catalyzed C-H activation protocols.

Carbonylation and Carbometallation Approaches

Palladium-catalyzed carbonylation reactions have emerged as a facile and efficient method for constructing the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.net One notable development is the enantioselective intramolecular carbonylative Heck reaction, which utilizes formate (B1220265) esters as a source of carbon monoxide. researchgate.net This method allows for the synthesis of enantiopure 3,4-dihydroisoquinolines bearing an all-carbon quaternary stereocenter. researchgate.net Another approach involves a palladium-catalyzed enantioselective C-H carbonylation through desymmetrization, using commercially available L-pyroglutamic acid as a chiral ligand to achieve good yields and high enantioselectivities. researchgate.net

| Method | Catalyst/Ligand | Key Feature | Ref |

| Intramolecular Carbonylative Heck | Palladium catalyst | Uses formate esters as CO source; creates quaternary stereocenters. | researchgate.net |

| Enantioselective C-H Carbonylation | Palladium catalyst / L-pyroglutamic acid | Achieves desymmetrization for high enantioselectivity. | researchgate.net |

Metal-Catalyzed Protocols via C-H Activation

Transition metal-catalyzed C-H activation has become a powerful and atom-economical strategy for synthesizing heterocyclic compounds, including 3,4-dihydroisoquinolin-1(2H)-ones. rsc.org This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. nih.gov

Rhodium(III)-catalyzed systems have been established for the one-pot synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxy-3-methylbenzamide and 2-methylidenetrimethylene carbonate under mild conditions. nih.gov This tandem process involves C-H allylation and N-alkylation cyclization. nih.gov Similarly, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases like ethylene (B1197577) with benzamides provides a direct route to the dihydroisoquinolinone core in very good yields. organic-chemistry.org

Cobalt(III) complexes have also been employed for C-H activation. rsc.org Using N-chloroamides as a directing synthon, Co(III) catalysts can effectively react with alkenes at room temperature to produce a diverse range of 3,4-dihydroisoquinolin-1(2H)-one derivatives. rsc.org Asymmetric C-H functionalization has been achieved using cobalt(III)-complexes with chiral cyclopentadienyl (B1206354) ligands, yielding dihydroisoquinolones with excellent enantioselectivities. organic-chemistry.org

Palladium catalysis is also prominent in this area. A Pd-catalyzed [4+2] annulation of aryl carboxamides with 1,3-dienes, using air as the terminal oxidant, provides 3,4-dihydroisoquinolones in very good yields. organic-chemistry.org

| Metal Catalyst | Reaction Type | Key Features | Ref |

| Rhodium(III) | Tandem C-H Allylation/N-Alkylation | One-pot synthesis, mild conditions, broad substrate scope. | nih.gov |

| Rhodium(III) | [4+2] Cycloaddition | Uses feedstock gases (e.g., ethylene), good yields. | organic-chemistry.org |

| Cobalt(III) | N-chloroamide-directed C-H Activation | Proceeds at room temperature, allows diverse functionalities. | rsc.org |

| Cobalt(III) / Chiral Cp ligand | Asymmetric C-H Functionalization | High enantioselectivities and regioselectivities. | organic-chemistry.org |

| Palladium | [4+2] Annulation | Uses air as oxidant, good functional group tolerance. | organic-chemistry.org |

Metal-Free Domino Procedures

Metal-free domino (or cascade) reactions offer an efficient and often more environmentally friendly alternative for the synthesis of complex heterocyclic structures from simple starting materials. researchgate.netresearchgate.net A visible-light, metal-free photocatalytic method has been described for the synthesis of 3-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net This reaction proceeds under mild conditions in moderate to good yields, utilizing the organic dye Eosin Y as a low-cost and readily available photocatalyst. researchgate.net Another prominent metal-free approach is the Castagnoli–Cushman reaction, which has been used to synthesize a large library of 59 different 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org This three-component reaction of a homophthalic anhydride (B1165640), an amine, and an aldehyde provides the target structures in good yields and with excellent diastereoselectivity. organic-chemistry.org

| Reaction Type | Conditions | Key Features | Ref |

| Photocatalytic Synthesis | Visible light, Eosin Y Na | Metal-free, mild conditions, moderate to good yields. | researchgate.net |

| Castagnoli–Cushman Reaction | Three-component reaction | Good yields, excellent diastereoselectivity, generates molecular diversity. | organic-chemistry.orgnih.govrsc.org |

| Tandem Photoisomerization/Electrocyclization | Visible light (410-415 nm) | High atom economy, efficient construction of the dearomatized isoquinolin-1(2H)-one scaffold. | researchgate.net |

Oxidation of Isoquinoline (B145761) Derivatives

The oxidation of tetrahydroisoquinoline precursors is a common and effective strategy for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones. Among the contemporary methods, visible-light-mediated aerobic oxidation has emerged as an environmentally benign and efficient approach. This method often utilizes organic dyes as photocatalysts and molecular oxygen as the terminal oxidant, proceeding under mild reaction conditions.

The general mechanism for the visible-light-induced aerobic α-oxygenation of N-substituted tetrahydroisoquinolines involves the formation of a radical cation by a single-electron transfer from the tetrahydroisoquinoline to the excited photocatalyst. Subsequent deprotonation and reaction with oxygen lead to the formation of a hydroperoxide intermediate, which then collapses to the desired dihydroisoquinolinone. Mechanistic studies suggest that in some cases, the substrate itself can act as a photosensitizer, initiating the reaction without the need for an external photocatalyst.

| Starting Material | Oxidizing Agent/Catalyst | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| N-Phenyl-1,2,3,4-tetrahydroisoquinoline | O₂, Blue LED (photocatalyst-free) | DCM, rt | N-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | Up to 96% |

| N-Aryl-1,2,3,4-tetrahydroisoquinolines | O₂, Eosin Y | MeCN, rt, Visible light | N-Aryl-3,4-dihydroisoquinolin-1(2H)-ones | Good to excellent |

Specific Synthesis of 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one

A direct, one-step synthesis of this compound is not extensively documented, thus a multi-step approach is generally considered. A plausible synthetic route would involve the initial synthesis of 6-methyl-3,4-dihydroisoquinolin-1(2H)-one, followed by regioselective bromination at the C-7 position. Alternatively, a route starting with a pre-brominated precursor could be envisioned.

Regioselective Bromination of Isoquinoline Derivatives

The introduction of a bromine atom at a specific position on the isoquinoline ring is a key step in the synthesis of the target molecule. For the bromination of an activated aromatic ring, such as that in 6-methyl-3,4-dihydroisoquinolin-1(2H)-one, N-bromosuccinimide (NBS) is a commonly employed reagent. The methyl group at the C-6 position is an ortho-, para-directing group, and the amide functionality can also influence the regioselectivity of the electrophilic aromatic substitution. The bromination is expected to occur at the C-7 position due to steric hindrance and the electronic effects of the existing substituents. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or a chlorinated solvent.

| Substrate | Brominating Agent | Solvent | Key Outcome |

|---|---|---|---|

| 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one (hypothetical) | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination at C-7 |

| Activated Aromatic Compounds | NBS | Acetonitrile | High regioselectivity for nuclear bromination |

Methylation Strategies (e.g., at C-6 position)

The introduction of a methyl group at the C-6 position of a 7-bromo-3,4-dihydroisoquinolin-1(2H)-one scaffold can be approached through several methods, with Directed ortho Metalation (DoM) being a powerful strategy. In this approach, a directing metalation group (DMG) on the aromatic ring guides the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, in this case, a methylating agent like methyl iodide.

For 7-bromo-3,4-dihydroisoquinolin-1(2H)-one, the amide group within the heterocyclic ring can potentially act as a DMG, directing lithiation to the C-8 position. However, to achieve methylation at the C-6 position, a different precursor or a different strategy would be necessary. An alternative approach involves starting with a precursor that already contains the methyl group at the desired position.

Castagnoli–Cushman Reaction and its Applicability to Derivatives

The Castagnoli–Cushman reaction is a powerful tool for the synthesis of substituted lactams, including the 3,4-dihydroisoquinolin-1(2H)-one core. This reaction typically involves the condensation of a homophthalic anhydride with an imine, leading to the formation of a cis- or trans-substituted dihydroisoquinolinone with high diastereoselectivity. Mechanistic studies have revealed that the reaction proceeds through amide-acid intermediates that are in equilibrium with their anhydride counterparts. myskinrecipes.comnih.gov These then react with an aldehyde or imine via a Mannich-like mechanism to form the final lactam product. myskinrecipes.comnih.gov The reaction's versatility allows for the synthesis of a wide range of derivatives by varying the substituents on the homophthalic anhydride and the imine precursor. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| Homophthalic anhydride | Amine | Aldehyde | 3,4-Disubstituted-3,4-dihydroisoquinolin-1(2H)-one | High diastereoselectivity, one-pot |

Electrochemical Oxidation Methods in Dihydroisoquinolinone Synthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the synthesis of dihydroisoquinolinones. The selective dehydrogenation of tetrahydroisoquinoline derivatives can be achieved through anodic oxidation. This method allows for the conversion of N-substituted tetrahydroisoquinolines to their corresponding 3,4-dihydroisoquinolin-1(2H)-ones. The reaction can be performed under mild conditions and avoids the use of stoichiometric amounts of potentially toxic and hazardous oxidizing agents. The selectivity of the oxidation can often be tuned by controlling the reaction parameters such as the electrode material, solvent, and supporting electrolyte.

Chemical Reactivity and Derivatization Strategies of this compound

The reactivity of this compound is governed by the distinct functional groups present in its structure: the aryl bromide at the C-7 position, the secondary lactam functionality, and the aromatic methyl group at C-6. These sites allow for a diverse range of chemical transformations, enabling its use as a key intermediate in the synthesis of complex pharmaceutical agents. myskinrecipes.com

The bromine atom at the C-7 position is a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. As an aryl bromide, it is amenable to reactions that form new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions are standard methods for the functionalization of such motifs.

The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups by reacting the aryl bromide with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base. acs.org Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, introducing primary or secondary amines at the C-7 position. These reactions are fundamental in medicinal chemistry for modifying the steric and electronic properties of the molecule.

Table 1: Potential Cross-Coupling Reactions at the C-7 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters | C-C (Aryl/Vinyl) | Pd(PPh₃)₄, K₂CO₃ |

| Heck | Alkenes | C-C (Vinyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira | Terminal Alkynes | C-C (Alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig | Amines | C-N | Pd₂(dba)₃, BINAP, NaOtBu |

The lactam carbonyl group within the dihydroisoquinolinone core can be selectively reduced to yield the corresponding cyclic amine, 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline. This transformation is typically achieved using powerful reducing agents that are capable of reducing amides.

Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BH₃·THF). The choice of reagent can sometimes influence the outcome and must be compatible with other functional groups in the molecule. The resulting tetrahydroisoquinoline scaffold is a prevalent core structure in many biologically active compounds.

Table 2: Reagents for Lactam Carbonyl Reduction

| Reagent | Product Type | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Cyclic Amine | Anhydrous THF or Et₂O, reflux |

The bifunctional nature of the this compound scaffold makes it a suitable substrate for constructing more elaborate polycyclic systems. Through multi-component reactions or intramolecular cyclization strategies, the existing rings can be fused with new heterocyclic systems. For example, derivatization at the nitrogen atom followed by an intramolecular Heck reaction or other palladium-catalyzed cyclizations could lead to the formation of novel bridged or fused ring systems. Such strategies are employed to create rigid scaffolds that can orient substituents in specific three-dimensional arrangements, a key aspect in the design of potent enzyme inhibitors or receptor ligands. Research on related isoquinoline structures demonstrates their utility in synthesizing complex fused systems like dihydropyrrolo[2,1-a]isoquinolines. acs.org

The secondary nitrogen atom of the lactam is nucleophilic and can be readily functionalized via alkylation, acylation, or arylation. N-alkylation is typically performed by treating the lactam with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the corresponding amide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles.

Due to the nature of the lactam, these reactions exhibit high regioselectivity, with functionalization occurring exclusively at the nitrogen atom. This allows for the straightforward introduction of a variety of substituents that can modulate the molecule's pharmacological properties. For instance, N-acylation with functionalized acyl chlorides can introduce side chains designed to interact with specific biological targets. nih.govacs.org

Beyond the transformations already discussed, other positions on the molecule can be targeted for functionalization.

C-7 Position: As detailed in section 2.3.1, the bromine atom at C-7 is the primary site for functionalization through cross-coupling reactions.

C-6 Position: The methyl group at C-6 could potentially be functionalized. For example, benzylic bromination using N-bromosuccinimide (NBS) under radical conditions could install a bromine atom on the methyl group, creating a benzylic bromide. This new electrophilic center could then undergo subsequent nucleophilic substitution reactions to introduce a wide range of functionalities.

C-5 Position: The C-5 position, being ortho to the C-6 methyl group, is another potential site for modification. Directed ortho-metalation (DoM) is a powerful strategy where a directing group guides the deprotonation of an adjacent aromatic position by a strong base (like n-butyllithium). While the lactam carbonyl can act as a directing group, its distance from C-5 may be a challenge. However, if conditions could be optimized, subsequent quenching of the resulting lithiated species with an electrophile would allow for the introduction of various substituents at this position.

Pre Clinical Biological Activity and Mechanistic Investigations of 7 Bromo 6 Methyl 3,4 Dihydroisoquinolin 1 2h One and Its Analogs

Antimicrobial Properties

Derivatives of the isoquinoline (B145761) and dihydroisoquinoline core have been investigated for their ability to inhibit the growth of various microbial pathogens.

While specific studies on the antibacterial activity of 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one are not extensively detailed in the available literature, research on related analogs provides insight into the potential of this chemical class. For instance, a study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Another class of alkynyl isoquinoline compounds has shown strong bactericidal activity against a variety of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The substitution pattern on the isoquinoline ring is considered vital for the antibacterial activity of these compounds. mdpi.com For example, certain 1,2-disubstituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have shown notable efficacy. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (4a-c) | Staphylococcus aureus (ATCC 25923) | 3.5-20 | nih.gov |

| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (4a-c) | S. epidermidis (WHO-6) | 3.5-20 | nih.gov |

| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (4a-c) | Escherichia coli (ATCC 25922) | 3.5-20 | nih.gov |

| 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (4a-c) | Pseudomonas aeruginosa (ATCC 27853) | 3.5-20 | nih.gov |

Analogs of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated significant antioomycete activity, particularly against the plant pathogen Pythium recalcitrans. nih.govrsc.org In a study involving 59 derivatives of this scaffold, the compounds showed superior activity against P. recalcitrans compared to six other phytopathogenic fungi. nih.govrsc.org

The in vitro potency of 3,4-dihydroisoquinolin-1(2H)-one derivatives has been quantified, with certain analogs showing higher efficacy than commercial fungicides. nih.gov One of the most potent compounds identified, designated as I23, exhibited a half-maximal effective concentration (EC50) value of 14 µM against P. recalcitrans. nih.govrsc.org This potency was notably greater than that of the commercial agent hymexazol (B17089), which had an EC50 of 37.7 µM. nih.govrsc.org In vivo tests further confirmed the efficacy of compound I23, which achieved a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. nih.gov

| Compound | Organism | In vitro Potency (EC50) | In vivo Preventive Efficacy (5.0 mg/pot) | Reference |

|---|---|---|---|---|

| Compound I23 (analog) | Pythium recalcitrans | 14 µM | 96.5% | nih.govrsc.org |

| Hymexazol (commercial control) | Pythium recalcitrans | 37.7 µM | Not specified at this dose | nih.govrsc.org |

Antioomycete Activity against Phytopathogens (e.g., Pythium recalcitrans)

Antioxidant Activity: Free Radical Scavenging Mechanisms

Antioxidants counteract the damaging effects of free radicals, which are unstable species that can lead to oxidative stress. utah.edu The primary mechanisms by which antioxidant compounds scavenge free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to the free radical, quenching it. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, followed by the transfer of a proton. utah.edunih.gov

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the antioxidant first losing a proton, followed by an electron transfer to the free radical. nih.gov

While specific experimental data on the antioxidant activity of this compound is not presently available, heterocyclic compounds, in general, are known to possess antioxidant potential. sapub.org The specific mechanism and efficiency would depend on the compound's chemical structure and the reaction environment. utah.edunih.gov

Cytotoxic Effects in Cancer Cell Lines (e.g., MCF-7, HeLa)

The cytotoxic potential of compounds containing quinolinone and related heterocyclic scaffolds has been explored against various human cancer cell lines. While direct studies on this compound are limited, research on its analogs provides valuable insights.

For example, a study on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a structurally related analog, demonstrated extremely high antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 (concentration for 50% growth inhibition) values in the low to subnanomolar range (10⁻¹⁰ M level). nih.gov Other research on quinazoline-4(3H)-one derivatives has also shown cytotoxic activity against breast cancer (MCF-7) and other cell lines. researchgate.net Chalcone-dihydropyrimidone hybrids have shown selective cytotoxicity against MCF-7 cells, with some compounds exhibiting IC50 values below 10 µM. mdpi.com These findings suggest that the broader chemical class to which this compound belongs is a promising area for the discovery of new cytotoxic agents.

| Compound/Analog Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 cell line panel | GI50 | Subnanomolar (10⁻¹⁰ M) | nih.gov |

| Chalcone-Dihydropyrimidone Hybrid (Compound 9h) | MCF-7 (Breast adenocarcinoma) | IC50 | 5.8 µM | mdpi.com |

| 6-Bromo quinazoline (B50416) derivative (Compound 8a) | MCF-7 (Breast adenocarcinoma) | IC50 | 15.85 ± 3.32 µM | researchgate.net |

| Chalcone derivative (Compound 13) | MCF-7 (Breast adenocarcinoma) | IC50 | 3.30 ± 0.92 µM | nih.gov |

| Chalcone derivative (Compound 12) | MCF-7 (Breast adenocarcinoma) | IC50 | 4.19 ± 1.04 µM | nih.gov |

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interactions

Based on available scientific literature, there is no specific research data detailing the activity of this compound or its direct analogs as tubulin polymerization inhibitors. Furthermore, no studies have been identified that investigate its potential interactions with the colchicine binding site on tubulin. While other, structurally distinct isoquinoline derivatives have been explored for their effects on tubulin dynamics, this specific compound has not been characterized in this context. nih.gov

Anti-angiogenic Activity in in vitro Models

There is currently no published research available that evaluates the anti-angiogenic properties of this compound in in vitro models. Scientific investigations into the potential for this compound to inhibit processes such as endothelial cell proliferation, migration, or tube formation have not been reported in the accessible literature.

Enzyme Modulation and Target Identification

Poly(ADP-ribose) polymerase (PARP) Enzyme Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one (dq) scaffold, which forms the core of this compound, has been identified as a versatile nucleus for the development of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. nih.govresearchgate.net This family, particularly the mono-ADP-ribosylating (MARylating) members like PARP10, is less understood than poly-ADP-ribosylating enzymes (e.g., PARP1) due to a lack of selective small-molecule inhibitors. nih.gov Research has focused on modifying the dq scaffold to achieve selectivity for individual PARP family members. nih.gov

Specifically, the 7-bromo derivative of the dq nucleus has been investigated for its inhibitory potential. researchgate.net In one study, this compound, referred to as derivative 19 , demonstrated notable activity against a mutant form of PARP10. researchgate.net

A key finding in the investigation of this compound is its selective inhibitory activity against engineered mutants of PARP10. researchgate.net In a study utilizing PARP10 mutants LA-PARP10 and LG-PARP10, the 7-bromo derivative showed the most promising activity. researchgate.net It selectively inhibited the LG-PARP10 mutant with a half-maximal inhibitory concentration (IC50) of 8.6 µM. researchgate.net

Notably, this inhibitory effect was highly selective. The compound exhibited no significant activity against the wild-type PARP10 enzyme or against PARP1, another prominent member of the PARP family, at concentrations up to 100 µM. researchgate.net This selectivity highlights the potential of using specific substitutions on the dq scaffold to target distinct PARP family members or their mutants.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

| Enzyme Target | IC50 (µM) |

|---|---|

| LG-PARP10 | 8.6 researchgate.net |

| Wild-Type PARP10 | >100 researchgate.net |

| PARP1 | >100 researchgate.net |

The mechanism of PARP inhibition by compounds based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold involves competitive binding within the enzyme's catalytic domain. researchgate.net These inhibitors are designed to mimic the nicotinamide (B372718) portion of the natural substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), and compete for its binding site. nih.govresearchgate.net

Structure-based design strategies have been employed to optimize the interaction of dq analogs with a hydrophobic subpocket within the nicotinamide-binding site of PARP10. nih.gov This pocket is formed by amino acids including Tyr914, Val913, and Ala911, which are part of the highly variable D-loop region across the PARP family. nih.govresearchgate.net Targeting this variable region with specific substituents on the dq core is a key strategy for achieving inhibitor selectivity. nih.gov Generally, PARP inhibitors establish crucial hydrogen bond interactions with the residues Gly863 and Ser904, as well as π-stacking interactions with Tyr907 within the conserved nicotinamide site. researchgate.net The specific binding mode of the 7-bromo-6-methyl derivative within the PARP10 catalytic site has not been detailed, but it is presumed to follow this general mechanism of competitive inhibition at the nicotinamide-binding pocket.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one core structure has been utilized as a scaffold in the design of inhibitors for the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. nih.govresearchgate.net However, the reported EZH2 inhibitors based on this scaffold are complex analogs with extensive substitutions at various positions, differing significantly from this compound. acs.orgacs.org

Currently, there is no scientific literature available to indicate that this compound itself has been evaluated for or possesses inhibitory activity against the EZH2 enzyme.

Modulation of Histone Methylation (e.g., H3K27me3 levels)

Analogs of this compound have been identified as potent inhibitors of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). researchgate.netjohnshopkins.edu The primary function of EZH2 is to catalyze the methylation of histone H3 on lysine (B10760008) 27 (H3K27), leading to trimethylation (H3K27me3), a mark associated with condensed chromatin and transcriptional repression. researchgate.netjohnshopkins.edunih.gov

Inhibition of EZH2 by these compounds leads to a significant, dose- and time-dependent decrease in global H3K27me3 levels within cancer cells. researchgate.netnih.gov This reduction in the repressive H3K27me3 mark can reactivate the expression of silenced tumor suppressor genes, which is a key mechanism for their anti-cancer activity. johnshopkins.edunih.gov For example, treatment of cancer cell lines with EZH2 inhibitors can reduce global H3K27me3 levels to barely detectable amounts after three days. researchgate.net This demonstrates a direct link between the enzymatic inhibition by these compounds and a functional change in the epigenetic landscape of the cell. nih.gov

Inhibition in Mutant Forms of EZH2 (e.g., Y641N)

Dihydroisoquinolinone-based EZH2 inhibitors have demonstrated potent activity against both wild-type (WT) and these mutant forms of the enzyme. nih.gov Research has shown that WT and Y641N mutant EZH2 cooperate to drive hyper-trimethylation of H3K27 and promote tumorigenesis; the WT enzyme is crucial for generating the H3K27me1 and H3K27me2 substrates that the mutant enzyme then efficiently converts to H3K27me3. nih.gov Potent S-adenosyl-methionine (SAM)-competitive inhibitors are effective because they target both the WT and mutant EZH2, thereby inhibiting the entire process and effectively suppressing H3K27me3 levels and inhibiting the proliferation of EZH2 mutant lymphoma cell lines. johnshopkins.edunih.gov

| Compound Class | Target | Key Findings |

| Dihydroisoquinolinone Analogs | EZH2 (WT and Y641 Mutants) | Potent, SAM-competitive inhibition. |

| Dihydroisoquinolinone Analogs | Histone Methylation | Cause dose- and time-dependent reduction in global H3K27me3 levels. |

| Dihydroisoquinolinone Analogs | EZH2 Mutant Lymphoma Cells | Effectively inhibit proliferation and can induce tumor regression in xenograft models. johnshopkins.edu |

Factor VIIa (FVIIa) Inhibition Mechanisms

Factor VIIa (FVIIa) is a serine protease that plays a crucial role in initiating the extrinsic pathway of the coagulation cascade. nih.govdrugbank.com Upon vessel injury, FVIIa binds to its cofactor, tissue factor (TF), and this complex (TF-FVIIa) activates Factor IX and Factor X, leading ultimately to the formation of a fibrin (B1330869) clot. drugbank.comfda.gov Inhibition of the TF-FVIIa complex is a therapeutic strategy for preventing thrombosis. nih.gov Antagonists can act directly at the active site of FVIIa or at other sites (exosites) to interfere with substrate or cofactor binding. nih.gov While the dihydroisoquinolin-1(2H)-one core, which contains a lactam structure, is a scaffold of interest in medicinal chemistry for designing protease inhibitors, specific preclinical data detailing its analogs as direct FVIIa inhibitors are not extensively documented in the reviewed literature.

Interaction Studies with Biological Targets

The dihydroisoquinolin-1(2H)-one scaffold has proven to be a versatile template for designing molecules that can interact with high specificity and affinity at distinct biological targets.

Interaction with EZH2: Analogs designed as EZH2 inhibitors function as S-adenosyl-methionine (SAM)-competitive inhibitors. They occupy the SAM-binding pocket within the catalytic SET domain of EZH2, preventing the transfer of a methyl group to the histone H3K27 substrate. This mode of inhibition is effective against both wild-type and oncogenic mutant forms of the enzyme. johnshopkins.edu

Interaction with Dopamine (B1211576) D1 Receptor: Analogs acting as D1 PAMs bind to an allosteric site topographically distinct from the orthosteric site where dopamine binds. This site is located within an intracellular cleft of the receptor. mdpi.comnih.gov The interaction is characterized by specific contacts with amino acid residues in transmembrane helices and intracellular loop 2, leading to a conformational change that stabilizes an active state of the receptor and enhances its coupling to the Gs protein. mdpi.comnih.gov

Protein Binding Studies and Bioavailability Implications

The bioavailability and ability to cross the blood-brain barrier are critical factors for centrally acting therapeutic agents. For analogs of this compound, such as mevidalen (LY3154207), preclinical studies have confirmed that they are orally bioavailable and can effectively penetrate the central nervous system. nih.gov This is a crucial characteristic for compounds targeting neurological disorders.

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. While specific quantitative plasma protein binding data for this compound and its close analogs are not detailed in the available research, the demonstrated oral bioavailability and central nervous system activity of analogs like mevidalen suggest that the extent of protein binding allows for a sufficient unbound fraction to distribute into the brain and exert its pharmacological effects. nih.gov

Structural studies, including cryo-electron microscopy, have been pivotal in elucidating the binding site of these analogs on the dopamine D1 receptor. Mevidalen has been shown to bind to an allosteric site on the D1 receptor, which is located on the inner surface of the receptor in a pocket formed by transmembrane helices and intracellular loop 2 (ICL2). This binding stabilizes a specific conformation of the receptor, which is thought to enhance its affinity for dopamine and promote downstream signaling.

Enzyme Inhibition Kinetics and Specificity Profiling

Research into the analogs of this compound has primarily focused on their activity as positive allosteric modulators (PAMs) of the dopamine D1 receptor, rather than as direct enzyme inhibitors. nih.govmedchemexpress.commedchemexpress.com PAMs bind to a site on the receptor distinct from the endogenous ligand binding site and potentiate the receptor's response to the endogenous ligand.

The potency of these analogs is typically characterized by their EC50 value, which is the concentration of the compound that produces half of the maximal response in a functional assay. For instance, mevidalen (LY3154207) is a potent and selective human dopamine D1 receptor PAM, with an EC50 of 3 nM. nih.govmedchemexpress.com Another analog, DETQ, exhibits an EC50 of 5.8 nM and a Kb (equilibrium dissociation constant) of 26 nM in cells expressing the human D1 receptor. medchemexpress.com

Specificity profiling of these compounds has demonstrated high selectivity for the dopamine D1 receptor. Mevidalen, for example, shows over 1000-fold selectivity for the human D1 receptor compared to other targets. nih.gov Similarly, DETQ is inactive at the human D5 receptor and shows significantly lower potency at rat and mouse D1 receptors, highlighting its specificity for the human D1 receptor. medchemexpress.com This selectivity is crucial for minimizing off-target effects.

The table below summarizes the reported pharmacological data for key analogs of this compound, focusing on their activity as dopamine D1 receptor PAMs.

| Compound | Target | Activity | EC50 (nM) | Kb (nM) | Selectivity |

|---|---|---|---|---|---|

| Mevidalen (LY3154207) | Human Dopamine D1 Receptor | Positive Allosteric Modulator | 3 | Not Reported | >1000-fold vs other targets |

| DETQ | Human Dopamine D1 Receptor | Positive Allosteric Modulator | 5.8 | 26 | Inactive at human D5 receptor; ~30-fold less potent at rat and mouse D1 receptors |

Development of Derivatives and Analogs of 7 Bromo 6 Methyl 3,4 Dihydroisoquinolin 1 2h One

Synthesis and Biological Evaluation of Substituted Dihydroisoquinolinone Derivatives

The synthesis of libraries of substituted dihydroisoquinolinone derivatives is a key strategy for exploring their therapeutic potential. A prominent method for achieving this is the Castagnoli–Cushman reaction (CCR), a three-component reaction that efficiently generates the core structure with diverse substitutions at the C3, C4, and N2 positions.

In one extensive study, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and evaluated for their activity against a panel of seven plant pathogens. The results demonstrated that the derivatives had superior activity against the oomycete Pythium recalcitrans compared to the other fungal pathogens. Structure-activity relationship (SAR) studies revealed that substitutions at the N2 and C3 positions with various phenyl groups, and the presence of a carboxylic acid group at the C4 position, were critical for bioactivity.

Compound I23 , featuring a 4-methylphenyl group at N2 and a phenyl group at C3, emerged as the most potent derivative, with an EC₅₀ value of 14 μM against P. recalcitrans, significantly more active than the commercial agent hymexazol (B17089) (EC₅₀ = 37.7 μM). This highlights the effectiveness of systematic substitution to identify highly active analogs.

| Compound | N2-Substituent | C3-Substituent | EC₅₀ (μM) vs P. recalcitrans |

|---|---|---|---|

| I20 | Naphthalen-2-yl | Phenyl | 41.2 |

| I23 | 4-Methylphenyl | Phenyl | 14.0 |

| I25 | 4-Chlorophenyl | Phenyl | 20.3 |

| I27 | 4-Iodophenyl | Phenyl | 22.2 |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | 21.8 |

| Hymexazol (Control) | N/A | 37.7 |

Table 1: Antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans.

Other studies on related 3-aminoisoquinolin-1(2H)-one derivatives have shown that substitutions at the 3-amino group can impart significant anticancer activity. Derivatives with thiazolyl or pyrazolyl substituents were found to be the most effective at preventing tumor cell growth across a wide range of cell lines.

Design and Activity of Hybrid Molecules (e.g., with Cinnamic Acids)

Molecular hybridization, which combines two or more distinct pharmacophores into a single molecule, is a powerful strategy for developing multi-target agents with potentially improved efficacy. Cinnamic acids and their derivatives are attractive partners for hybridization due to their own broad biological activities, including antioxidant, antitumor, and antimicrobial properties.

While direct hybrids of 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one are not extensively reported, the principle has been successfully applied to the closely related quinoline (B57606) scaffold. Researchers have designed and synthesized quinoline/cinnamic acid hybrids to act as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological process in Alzheimer's disease. Several of these hybrid compounds demonstrated significant in vitro activity against Aβ₄₂ aggregation and were able to protect neuronal cells from Aβ₄₂-induced toxicity in a dose-dependent manner. This approach provides a clear template for developing dihydroisoquinolinone-cinnamic acid hybrids for neurodegenerative diseases.

Isoquinoline (B145761) Framework Modifications and their Biological Implications

Altering the core heterocyclic framework of the isoquinoline scaffold can lead to novel compounds with distinct biological profiles. These modifications can include the fusion of additional rings or the rearrangement of atoms within the core structure. Such changes can profoundly impact the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.

The isoquinoline ring system is a versatile template that has been modified to produce a wide range of pharmacological activities, including antitumor, antimicrobial, antifungal, and antiviral properties. For example, the synthesis of 1,3-disubstituted 3,4-dihydroisoquinolines via the Bischler–Napieralski reaction has yielded compounds with potent spasmolytic (smooth muscle relaxant) activity. Further modifications, such as the fusion of a thiophene (B33073) ring to the isoquinoline core, have produced dihydrothieno[2,3-c]isoquinolines, some of which exhibit promising antifungal activity. These examples demonstrate that strategic modifications to the dihydroisoquinolinone framework are a viable route to discovering new therapeutic agents.

Exploration of Specific Side Chains and Functional Groups (e.g., 1-methoxypropyl, oxetan-3-yl)

The introduction of specific side chains and functional groups onto the dihydroisoquinolinone scaffold is crucial for fine-tuning its pharmacological properties. Structure-activity relationship (SAR) studies consistently show that the nature of these substituents plays a vital role in modulating biological activity.

While specific examples of 1-methoxypropyl substitution on this core are not prominent in the reviewed literature, the exploration of varied alkyl and alkoxy groups is a standard medicinal chemistry practice to optimize factors like lipophilicity and metabolic stability.

The oxetane (B1205548) motif has gained significant interest in drug discovery as a versatile functional group. This small, polar, three-dimensional ring can act as an isostere for carbonyl or gem-dimethyl groups, often improving physicochemical properties such as aqueous solubility and metabolic clearance. The incorporation of an oxetane ring, such as an oxetan-3-yl group, onto the dihydroisoquinolinone scaffold can improve drug-like properties and introduce new interactions with target proteins. For instance, the use of a 7-oxetan-3-yl amino group in a series of pyrazolopyrimidine inhibitors led to lower lipophilicity and reduced off-target binding. Structure-guided design has also led to the synthesis of oxetane-containing indole (B1671886) analogues with cytotoxic activity against cancer cell lines. These findings support the exploration of oxetane-containing side chains as a promising strategy for developing novel dihydroisoquinolinone-based therapeutics.

Chiral Synthesis and Stereoisomer Evaluation for Enhanced Activity

Many biologically active tetrahydroisoquinoline alkaloids possess a chiral center at the C1 position, and their pharmacological effects are often highly dependent on the specific stereochemistry. Therefore, the development of chiral synthesis methods to produce enantiomerically pure derivatives is of paramount importance for creating more potent and selective therapeutic agents.

Enantioselective reduction of the imine bond in 1-substituted-3,4-dihydroisoquinolines is a common and effective strategy to introduce chirality at the C1 position. This can be achieved through various methods, including catalytic asymmetric hydrogenation using chiral catalysts or the use of chiral hydride reducing agents.

The biological implications of stereochemistry are significant. In a study of novel tetrahydroisoquinoline analogs designed as antiglioma agents, the separated enantiomers of the most potent compound, 25 , were evaluated. The (+) isomer was found to be nearly 21 times more potent than the (–) isomer, demonstrating that the antiglioma activity is strongly influenced by stereochemical factors. This underscores the necessity of evaluating individual stereoisomers in the drug development process to identify the most active and potentially safer therapeutic candidate.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one, and a biological target, typically a protein or enzyme.

While specific docking studies on this compound are not readily found, research on similar dihydroisoquinolinone derivatives highlights the potential of this scaffold to interact with various biological targets. For instance, docking studies on other dihydroisoquinoline derivatives have been used to explore their inhibitory activity against enzymes like leucine (B10760876) aminopeptidase (B13392206) and the p53-MDM2 interaction, both of which are significant targets in cancer therapy. nih.govnih.gov These studies typically involve preparing the three-dimensional structures of the ligand and the target protein, followed by the use of docking software to predict binding modes and affinities. The binding energy, along with the specific interactions (e.g., hydrogen bonds, hydrophobic interactions), can provide insights into the potency and selectivity of the compound.

A hypothetical molecular docking study for this compound would involve selecting a potential biological target, such as a kinase or a G-protein coupled receptor, and then using computational software to predict how the molecule fits into the active site. The results could guide the synthesis of more potent and selective analogs.

Table 1: Illustrative Molecular Docking Parameters for a Hypothetical Study

| Parameter | Description | Example Value |

| Target Protein | The biological macromolecule of interest. | e.g., Dopamine (B1211576) D2 Receptor |

| Docking Software | The computational program used for the simulation. | e.g., AutoDock Vina |

| Binding Affinity | The predicted strength of the ligand-target interaction (in kcal/mol). | e.g., -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the active site forming significant bonds with the ligand. | e.g., Asp114, Ser193 |

| Types of Interactions | The nature of the chemical bonds formed. | e.g., Hydrogen bond, Pi-alkyl |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties and reaction pathways.

Although specific DFT studies on this compound are scarce, DFT calculations are frequently applied to similar heterocyclic compounds to understand their reactivity, stability, and spectroscopic properties. For example, DFT has been used to study the structures of quinazolin-4-one derivatives and to rationalize the intricate behavior of reactions involving 1,3-dipoles and β-substituted captodative olefins. sapub.orgresearchgate.net Such calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and kinetic stability. DFT can also be employed to calculate properties like ionization potential, electron affinity, and chemical hardness. mdpi.com

For this compound, DFT calculations could be used to:

Optimize its three-dimensional geometry.

Calculate its vibrational frequencies to compare with experimental infrared and Raman spectra.

Determine the distribution of electron density and electrostatic potential.

Investigate the mechanisms of its synthesis or potential metabolic pathways.

Homology Modeling of Receptor Binding Sites

Homology modeling, also known as comparative modeling of protein, is a technique used to construct an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein (the "template").

In the context of this compound, if the crystal structure of its biological target is unknown, homology modeling can be employed to build a reliable 3D model. This is particularly relevant for G-protein coupled receptors (GPCRs), which are common targets for isoquinoline-based ligands and are notoriously difficult to crystallize. For example, homology models of the dopamine D3 receptor and the σ1 receptor have been successfully used for virtual screening and ligand discovery. unc.edunih.govacs.org

The process would involve:

Identifying a suitable template protein with a known crystal structure and significant sequence identity to the target receptor.

Aligning the target sequence with the template structure.

Building the 3D model of the target receptor.

Refining and validating the model using various computational tools.

Once a reliable homology model is generated, it can be used for molecular docking studies with this compound to predict binding modes and guide lead optimization.

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

While no specific MD simulations for this compound were identified, this technique is widely used to study the conformational behavior of small molecules and their complexes with biological targets. For instance, MD simulations have been employed to explore the binding stability of novel tetrahydroquinoline derivatives to their target, LSD1. mdpi.com Conformational studies of another complex dihydroisoquinolinone derivative, LY3154207, revealed an unusual boat conformation, which was crucial for proposing its binding pose with the human D1 receptor. acs.orgnih.gov

For this compound, an MD simulation could:

Reveal the flexibility of the molecule and its preferred conformations in different solvent environments.

Simulate the binding process to a target receptor, providing insights into the stability of the ligand-receptor complex over time.

Calculate the binding free energy, offering a more accurate prediction of binding affinity than molecular docking alone.

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold can serve as a starting point for the design of virtual libraries of novel derivatives. By systematically modifying the core structure with different substituents at various positions, a large number of virtual compounds can be generated. These virtual libraries can then be screened in silico against a specific biological target. For example, virtual screening of databases like ZINC and PubChem has been used to identify novel leucine aminopeptidase inhibitors with a 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.comdoaj.org Similarly, computational combinatorial chemistry has been used to generate large libraries of tetrahydroisoquinoline-containing molecules as potential CD44 antagonists. mdpi.com

For this compound, a virtual library could be designed by varying the substituents on the aromatic ring or the dihydroisoquinolinone core. This library could then be subjected to a hierarchical virtual screening workflow, which might include:

Filtering based on drug-like properties (e.g., Lipinski's rule of five).

Pharmacophore-based screening to select molecules with the desired chemical features.

Molecular docking to rank the compounds based on their predicted binding affinity.

More rigorous free energy calculations for the top-ranking hits.

This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Specific ¹H NMR and ¹³C NMR data for 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one are not available in the reviewed literature. This type of analysis would be crucial for determining the precise arrangement of hydrogen and carbon atoms within the molecule, confirming the positions of the bromo and methyl substituents on the aromatic ring.

Detailed mass spectrometry or high-resolution mass spectrometry (HR-MS) data, which would confirm the compound's molecular weight and elemental composition, has not been found in published research.

No specific IR spectroscopy data for this compound is available. IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) of the lactam and the N-H bond.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. This technique would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.

Chromatographic Methods for Purity and Isomer Separation (HPLC, UPLC, LC-MS)

While High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for assessing the purity of a compound and separating isomers, no specific methods or results for this compound have been reported.

Future Research Directions and Translational Potential

Elucidation of Novel Biological Targets and Pathways

Currently, the specific biological targets of 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one have not been fully elucidated. However, research into structurally related dihydroisoquinolinone derivatives suggests several promising avenues for investigation. Analogues of this compound have been identified as positive allosteric modulators (PAMs) of the human dopamine (B1211576) D1 receptor, which are being explored for neurological conditions like Lewy body dementia. acs.orgnih.gov Other derivatives have been developed as ligands for sigma-2 (σ₂) receptors, which are biomarkers of cell proliferation in tumors, highlighting their potential in oncology diagnostics. nih.gov Furthermore, certain dihydroisoquinolines have been shown to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors, affecting smooth muscle contractility. nih.gov

Future research should involve screening this compound and its derivatives against a wide range of receptors and enzymes, particularly those implicated in central nervous system disorders and oncology, to uncover its primary biological targets and associated signaling pathways.

Development of More Potent and Selective Modulators

The development of more potent and selective modulators hinges on a systematic exploration of the structure-activity relationship (SAR). The existing bromine and methyl groups on the this compound scaffold are key functional handles for chemical modification.

Future efforts should focus on:

Modification at the N-2 position: Introducing various aryl, alkyl, and functionalized side chains at the nitrogen atom can significantly impact binding affinity and selectivity, as demonstrated in studies on related scaffolds. nih.govrsc.org

Substitution at the C-7 position: The bromine atom can be replaced with other functional groups through cross-coupling reactions, allowing for fine-tuning of electronic and steric properties to optimize target engagement.

Variation of the C-6 methyl group: Exploring the impact of other small alkyl or functional groups at this position could further enhance potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to guide the rational design of new derivatives with improved pharmacological profiles. nih.govrsc.org

Exploration of New Synthetic Methodologies for Diversification

To facilitate the rapid generation of a diverse library of analogues for biological screening, exploration of new synthetic methodologies is crucial. While classical methods like the Bischler-Napieralski reaction are effective for creating the dihydroisoquinoline core, more modern and versatile approaches can accelerate the discovery process. organic-chemistry.org

Key synthetic strategies for future exploration include:

The Castagnoli–Cushman Reaction (CCR): This multicomponent reaction has been successfully used to synthesize a large library of 59 different 3,4-dihydroisoquinolin-1(2H)-one derivatives for agrochemical screening. nih.govrsc.orgnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for key cyclization steps like the Bischler-Napieralski or Pictet-Spengler reactions. organic-chemistry.org

Petasis and Pomeranz–Fritsch–Bobbitt Reactions: These methods provide alternative pathways to construct the core tetrahydroisoquinoline scaffold, which can then be oxidized to the desired dihydroisoquinolinone. mdpi.com

Applying these advanced synthetic techniques to the this compound backbone will enable the creation of a wide array of novel compounds for biological evaluation.

Applications as Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has already proven its utility in this area. Researchers have successfully developed derivatives for use as Positron Emission Tomography (PET) imaging agents to visualize σ₂ receptors in peripheral tumors. nih.gov

The this compound structure is well-suited for development into a chemical probe. The bromine atom at the C-7 position serves as a versatile synthetic handle for introducing various tags, including:

Radiolabels: Introduction of isotopes like ¹⁸F for PET imaging.

Fluorescent Dyes: Attachment of fluorophores for use in microscopy and cellular imaging.

Affinity Tags: Incorporation of biotin (B1667282) or other tags for pull-down assays to identify binding partners.

Developing such probes from this specific scaffold could provide invaluable tools for studying its biological targets and mechanisms of action in living systems.

Potential in Agrochemical Development (e.g., Antioomycete Agents)

One of the most promising and well-documented applications for the 3,4-dihydroisoquinolin-1(2H)-one scaffold is in agrochemical development. A recent study detailed the synthesis of a library of derivatives and their potent antioomycete activity against Pythium recalcitrans, a significant plant pathogen. nih.govrsc.orgnih.gov

The study found that several derivatives exhibited superior activity compared to the commercial standard, hymexazol (B17089). The lead compound from the study, I23 , demonstrated a potent EC₅₀ value and high in vivo preventive efficacy. nih.govrsc.orgnih.gov The proposed mechanism of action involves the disruption of the pathogen's biological membrane systems. nih.govrsc.org

Given these strong results for the general scaffold, this compound represents an excellent starting point for developing a new class of antioomycete agents. Future work should involve synthesizing derivatives of this specific compound and screening them against a panel of plant pathogens.

| Compound | In Vitro Activity (EC₅₀ in µM) vs. P. recalcitrans | In Vivo Preventive Efficacy (%) at 5.0 mg/pot |

|---|---|---|

| Lead Derivative (I23) | 14.0 | 96.5% |

| Hymexazol (Commercial Standard) | 37.7 | Not Reported at this dose |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Bromo-6-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be systematically optimized?

- Methodology : The compound can be synthesized via bromination of precursor amines (e.g., 7-amino-3,4-dihydroisoquinolinone) using hydrobromic acid under controlled conditions . Systematic optimization of reaction parameters (temperature, stoichiometry, solvent) can employ factorial design to evaluate interactions between variables, reducing trial-and-error approaches . Purification often involves column chromatography or recrystallization, validated by TLC and spectral data (e.g., H NMR, MS) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use H NMR to verify substituent positions (e.g., methyl and bromine groups) and integration ratios. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight . Compare spectral data with structurally analogous compounds (e.g., 6-bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one) to identify deviations caused by steric or electronic effects .

Q. What safety protocols are critical when handling brominated dihydroisoquinolinones?

- Methodology : Follow guidelines for corrosive agents (e.g., hydrobromic acid) and light-sensitive compounds. Use PPE (gloves, goggles), fume hoods, and inert atmospheres during synthesis. Emergency procedures for spills include neutralization with sodium bicarbonate and proper waste disposal .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C7, methyl at C6) influence the reactivity of dihydroisoquinolinone derivatives in nucleophilic substitution or cyclization reactions?

- Methodology : Bromine at C7 increases electrophilicity at adjacent carbons, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Methyl at C6 may sterically hinder certain pathways, requiring computational modeling (DFT) to predict regioselectivity . Experimental validation involves comparing reaction outcomes with substituent-free analogs .

Q. What computational strategies can predict the bioactivity of this compound derivatives as acetylcholinesterase inhibitors?

- Methodology : Apply molecular docking (AutoDock, Schrödinger) to assess binding affinity to enzyme active sites. Quantum mechanical calculations (e.g., QM/MM) model transition states for inhibition mechanisms. Validate predictions via in vitro assays using Ellman’s method for acetylcholinesterase activity .

Q. How can contradictory spectral or biological data be resolved during characterization or bioactivity studies?

- Methodology : For spectral discrepancies, repeat experiments under standardized conditions and cross-validate with alternative techniques (e.g., C NMR, X-ray crystallography). For bioactivity conflicts, use dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers. Compare results with structurally similar compounds (e.g., 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) to contextualize findings .

Methodological and Experimental Design Questions

Q. What role do membrane separation technologies play in purifying brominated dihydroisoquinolinones?

- Methodology : Nanofiltration or reverse osmosis can separate byproducts based on molecular weight and polarity. Optimize membrane pore size and solvent compatibility using factorial design to maximize yield and purity .

Q. How can reaction path search methods accelerate the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.